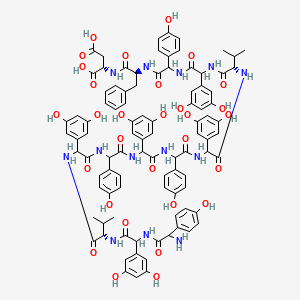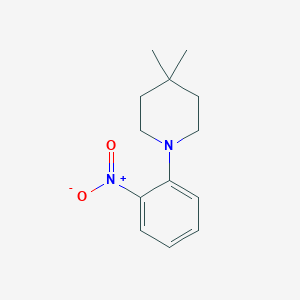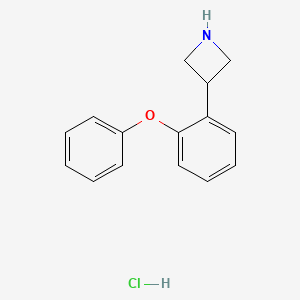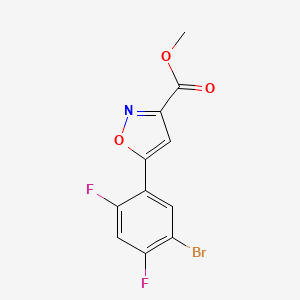
H-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-Phe-Asp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Feglymycin is a naturally occurring peptide antibiotic produced by the bacterium Streptomyces species DSM 11171. This compound is notable for its unique structure, which includes thirteen amino acids, many of which are non-proteinogenic, such as 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine. Feglymycin exhibits significant antibacterial and antiviral activities, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of feglymycin has been achieved using a linear/convergent hybrid approach. This method involves the micro-flow amide bond formation, which allows for the efficient elongation of peptide chains containing highly racemizable amino acids. The linear strategy enables the installation of various amino acids, while the convergent approach facilitates the coupling of short peptides to form the target oligopeptide .
Industrial Production Methods: Industrial production of feglymycin can be achieved through fermentation processes using Streptomyces species. The fermentation conditions, including nutrient media, temperature, and pH, are optimized to maximize the yield of feglymycin. The antibiotic is then isolated and purified using standard chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Feglymycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce hydroxyl groups into the peptide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds to introduce functional groups into the peptide.
Major Products: The major products formed from these reactions include modified peptides with enhanced biological activity or stability, such as hydroxylated or alkylated derivatives .
Applications De Recherche Scientifique
Feglymycin has a wide range of scientific research applications, including:
Chemistry: Feglymycin serves as a model compound for studying peptide synthesis and modification. Its unique structure and reactivity make it an excellent candidate for developing new synthetic methodologies.
Biology: In biological research, feglymycin is used to study the mechanisms of bacterial resistance and the role of non-proteinogenic amino acids in peptide function.
Medicine: Feglymycin exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus and antiviral activity against human immunodeficiency virus. .
Industry: The compound’s unique properties make it valuable for developing new antibiotics and antiviral drugs.
Mécanisme D'action
Feglymycin exerts its effects by inhibiting the early steps of bacterial peptidoglycan synthesis, which is crucial for bacterial cell wall formation. This mode of action is different from other peptide antibiotics, making feglymycin a unique and valuable compound in the fight against bacterial infections. Additionally, feglymycin inhibits the entry of human immunodeficiency virus by targeting the viral envelope protein gp120, preventing the virus from binding to the CD4 receptor on host cells .
Comparaison Avec Des Composés Similaires
Feglymycin is compared with other similar compounds, such as:
Vancomycin: Both feglymycin and vancomycin are glycopeptide antibiotics, but feglymycin has a unique structure with non-proteinogenic amino acids, giving it distinct biological activities.
Teicoplanin: Like feglymycin, teicoplanin is a glycopeptide antibiotic used to treat bacterial infections. feglymycin’s unique structure and mode of action make it a valuable alternative.
Ramoplanin: This antibiotic shares structural similarities with feglymycin, including the presence of non-proteinogenic amino acids. .
Propriétés
Formule moléculaire |
C95H97N13O30 |
|---|---|
Poids moléculaire |
1900.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72?,73-,74-,75?,76?,77?,78?,79?,80?,81?,82?/m0/s1 |
Clé InChI |
QJQKBRUTBCTBKE-GDLMMHCQSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)


![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)

![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)




![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)

![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
